4-(3-cyclopropyl-4-oxo-3,4-dihydro-2-quinazolinyl)butanoic acid
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Overview
Description
4-(3-Cyclopropyl-4-oxo-3,4-dihydro-2-quinazolinyl)butanoic acid is a synthetic organic compound with a complex structure that includes a quinazolinone core and a butanoic acid side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-cyclopropyl-4-oxo-3,4-dihydro-2-quinazolinyl)butanoic acid typically involves multiple steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with appropriate aldehydes or ketones under acidic or basic conditions.
Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via cyclopropanation reactions, often using diazo compounds and transition metal catalysts.
Attachment of the Butanoic Acid Side Chain: The butanoic acid side chain is usually introduced through alkylation reactions, where the quinazolinone intermediate is reacted with a suitable butanoic acid derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
4-(3-Cyclopropyl-4-oxo-3,4-dihydro-2-quinazolinyl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the quinazolinone core to its corresponding dihydroquinazoline derivative.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the quinazolinone core or the butanoic acid side chain.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and various nucleophiles can be employed under appropriate conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinazolinone derivatives with additional carbonyl groups, while reduction could produce dihydroquinazoline derivatives.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound may serve as a probe to study biological pathways involving quinazolinone derivatives.
Medicine: Due to its structural similarity to known bioactive compounds, it may have potential as a therapeutic agent for various diseases.
Industry: It could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism by which 4-(3-cyclopropyl-4-oxo-3,4-dihydro-2-quinazolinyl)butanoic acid exerts its effects is likely related to its interaction with specific molecular targets, such as enzymes or receptors. The quinazolinone core is known to interact with various biological targets, potentially inhibiting or modulating their activity. The exact pathways involved would depend on the specific context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
4-Oxo-3,4-dihydroquinazoline derivatives: These compounds share the quinazolinone core and may have similar biological activities.
Cyclopropyl-containing quinazolinones: These compounds have a similar cyclopropyl group, which can influence their chemical and biological properties.
Uniqueness
4-(3-Cyclopropyl-4-oxo-3,4-dihydro-2-quinazolinyl)butanoic acid is unique due to the combination of its quinazolinone core, cyclopropyl group, and butanoic acid side chain. This unique structure may confer distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
IUPAC Name |
4-(3-cyclopropyl-4-oxoquinazolin-2-yl)butanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3/c18-14(19)7-3-6-13-16-12-5-2-1-4-11(12)15(20)17(13)10-8-9-10/h1-2,4-5,10H,3,6-9H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJUPRNVGVHDUIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C(=NC3=CC=CC=C3C2=O)CCCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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